(R)-3-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester
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Overview
Description
®-3-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester is a complex organic compound with a unique structure that includes a piperidine ring, a chloroacetyl group, and a benzyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced via a nucleophilic substitution reaction using chloroacetyl chloride and a suitable base.
Formation of the Benzyl Ester: The final step involves esterification, where the carboxylic acid group of the piperidine derivative reacts with benzyl alcohol in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the benzyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
®-3-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
®-3-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-3-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The piperidine ring and benzyl ester moiety may also contribute to the compound’s overall activity by enhancing its binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
(S)-3-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester: The enantiomer of the compound, which may have different biological activity.
N-Benzyl-2-chloroacetamide: A simpler analogue with similar functional groups but lacking the piperidine ring.
Benzyl 2,2,2-trichloroacetimidate: Another benzyl ester with a different acyl group.
Uniqueness
®-3-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester is unique due to its combination of a piperidine ring, chloroacetyl group, and benzyl ester moiety. This structure provides a distinct set of chemical and biological properties, making it valuable for specific applications in research and industry.
Biological Activity
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C16H21ClN2O3
- IUPAC Name : (R)-3-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester
The presence of the chloroacetyl group may enhance the reactivity and biological interactions of the compound, while the piperidine ring is often associated with various pharmacological activities.
Biological Activity Overview
While direct studies on this compound are sparse, several related compounds exhibit notable biological activities:
Anticancer Potential
Compounds similar in structure to this compound have been investigated for their anticancer properties. For instance, research indicates that piperidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Piperidine derivatives have also shown antibacterial and antifungal properties. The incorporation of halogenated groups, such as chloroacetyl, has been linked to enhanced antimicrobial efficacy. Studies suggest that these compounds disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
Structure-Activity Relationship (SAR)
The biological activity of compounds like this compound can be partially understood through SAR analyses. Key findings include:
- Chloroacetyl Group : Enhances lipophilicity and facilitates membrane penetration.
- Piperidine Ring : Contributes to receptor binding and biological activity through conformational flexibility.
- Benzyl Ester Moiety : May influence the compound's stability and solubility in biological systems .
Research Findings and Case Studies
Several studies have explored the biological activities of related compounds:
Properties
IUPAC Name |
benzyl (3R)-3-[(2-chloroacetyl)-methylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c1-18(15(20)10-17)14-8-5-9-19(11-14)16(21)22-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKHSCBWVCCQCX-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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